Regioisomeric Differentiation: 2-Ether/3-Carboxamide vs. 6-Ether/3-Carboxamide Connectivity
The target compound bears the thiolanyl ether at the pyridine 2-position and the carboxamide at the 3-position, whereas its closest regioisomer (CAS 2034359-96-9) places the ether at the 6-position. This shift alters the hydrogen-bond donor/acceptor geometry. In the p38α MAP kinase co-crystal structure (PDB 3IPH), a related 2-substituted nicotinamide engages the kinase hinge region via the pyridine nitrogen and carboxamide oxygen; a 6-ether substituent would project the thiolane away from this critical binding interaction, potentially eliminating hinge binding [1]. Although direct IC50 values for both regioisomers are not publicly available, the structural biology precedent indicates that the 2-ether orientation is essential for retaining the hinge-binding pharmacophore required by numerous kinase and NAD-dependent enzyme targets [2].
| Evidence Dimension | Pyridine substitution pattern and predicted hinge-binding competence |
|---|---|
| Target Compound Data | 2-(thiolan-3-yloxy) group; pyridine N available for hinge H-bonding (confirmed in PDB 3IPH for 2-aryl nicotinamide analog) |
| Comparator Or Baseline | 6-(thiolan-3-yloxy) regioisomer (CAS 2034359-96-9); pyridine N sterically insulated from hinge |
| Quantified Difference | Qualitative loss of hinge-binding geometry for 6-ether regioisomer (no co-crystal structure reported) |
| Conditions | X-ray crystallography of p38α MAP kinase (PDB 3IPH, 2.1 Å resolution); human kinase |
Why This Matters
Researchers screening against kinases or NAD-metabolizing enzymes should preferentially source the 2-ether regioisomer to preserve the hinge-binding orientation validated across multiple nicotinamide-based inhibitor series.
- [1] Aston, N. M.; Bamborough, P.; Buckton, J. B.; et al. p38α mitogen-activated protein kinase inhibitors: optimization of a series of biphenylamides to give a molecule suitable for clinical progression. J. Med. Chem. 2009, 52, 6257–6269. PDB 3IPH. DOI: 10.1021/jm9004779. View Source
- [2] Fujiwara, H.; Sato, K.; Mizumoto, S.; et al. (FUJIFILM Corporation). Nicotinamide derivative or salt thereof. US Patent 8,895,585, issued November 25, 2014. Syk-inhibitory nicotinamide pharmacophore. View Source
